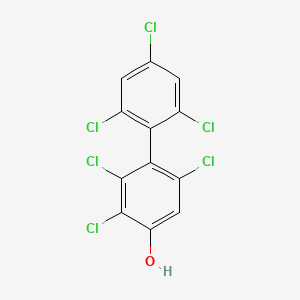
2,2'3,4',6,6'-Hexachloro-4-biphenylol
描述
属性
CAS 编号 |
153505-86-3 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC 名称 |
2,3,5-trichloro-4-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(19)11(17)12(10)18/h1-3,19H |
InChI 键 |
CTRVPKRXJXIHDV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |
产品来源 |
United States |
相似化合物的比较
Structural Isomers and Substitution Patterns
The biological and environmental behavior of OH-PCBs is highly dependent on chlorine substitution patterns. Below is a comparative analysis with key analogs:
Physicochemical and Toxicological Differences
- Metabolic Pathways : Unlike PCB 153, which is resistant to metabolism, PCB 136 undergoes hepatic metabolism to produce hydroxylated derivatives like 2,2',3,4',6,6'-Hexachloro-4-biphenylol, which may exhibit estrogenic or thyroid-disrupting activity .
- Environmental Persistence : The tetrachloro analog (2,2',5,5'-Tetrachloro-4-biphenylol) is less persistent than hexachloro derivatives due to fewer chlorine atoms, but its hydroxyl group may enhance degradation susceptibility .
Research Findings and Data Gaps
- Analytical Challenges : Differentiation between hydroxylated PCB isomers (e.g., 2,2',3,4',6,6' vs. 2,2',3,3',6,6') requires advanced chromatographic techniques due to nearly identical molecular weights .
常见问题
Basic Research Questions
Q. What analytical methods are recommended for detecting 2,2',3,4',6,6'-Hexachloro-4-biphenylol in environmental matrices?
- Methodology : Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is effective for trace-level detection. This technique provides high-resolution mass accuracy (e.g., m/z 373.8386 for C₁₂H₄Cl₆O) and structural confirmation via isotopic patterns .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges is advised for isolating chlorinated biphenylols from complex matrices like stormwater runoff .
Q. How is 2,2',3,4',6,6'-Hexachloro-4-biphenylol synthesized for laboratory studies?
- Synthesis Pathways : While direct synthesis protocols are not detailed in the evidence, analogous chlorinated biphenylols (e.g., methoxy derivatives) are synthesized via Ullmann coupling or nucleophilic aromatic substitution using polychlorinated biphenyl precursors and hydroxylation agents .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures separation from co-eluting congeners .
Advanced Research Questions
Q. What in vitro models are suitable for studying the metabolic fate of 2,2',3,4',6,6'-Hexachloro-4-biphenylol?
- Experimental Design : Human liver microsomes are validated for studying phase I metabolism. For example, PCB 136 (a structural analog) is metabolized via arene oxide intermediates to hydroxylated products, identified using LC-MS and NMR .
- Key Findings : Metabolism is congener-specific; non-planar structures with adjacent chlorines (e.g., 2,2',3,4',6,6'-substitution) resist enzymatic degradation, contributing to bioaccumulation .
Q. How do contradictions arise between environmental occurrence data and laboratory detection limits for this compound?
- Data Analysis : PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) is prevalent in environmental samples due to metabolic stability, whereas 2,2',3,4',6,6'-Hexachloro-4-biphenylol is rarely detected, likely due to rapid photodegradation or microbial transformation in natural settings .
- Resolution : Use high-sensitivity tandem mass spectrometry (MS/MS) to differentiate low-abundance congeners and validate findings with isotope dilution techniques .
Q. What strategies are employed to identify hydroxylated metabolites of chlorinated biphenylols?
- Metabolite Elucidation : Combine gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. Nuclear magnetic resonance (NMR) spectroscopy resolves positional isomers, as demonstrated for 4'-chloro-3,4-biphenyldiol .
- Case Study : Demethylation of methoxy intermediates (e.g., 4'-chloro-3-methoxy-4-biphenylol) confirms metabolic pathways via comparative MS fragmentation patterns .
Methodological Challenges
Q. What are the key challenges in quantifying 2,2',3,4',6,6'-Hexachloro-4-biphenylol in biological tissues?
- Matrix Effects : Lipid-rich tissues require accelerated solvent extraction (ASE) with dichloromethane to recover lipophilic analytes. Correct for matrix suppression in LC-MS using internal standards (e.g., ¹³C-labeled analogs) .
- Sensitivity Limits : Optimize collision energy in MS/MS to distinguish target ions from background noise, achieving detection limits <1 ng/g .
Q. How can researchers address discrepancies in reported toxicity data for chlorinated biphenylols?
- Standardization : Adopt OECD guidelines for in vitro cytotoxicity assays (e.g., MTT assay) using HepG2 cells. Control for batch-to-batch variability in commercial microsomal preparations .
- Data Validation : Cross-reference toxicity thresholds with structurally similar compounds (e.g., 2,4,6-trichlorophenol, H351 carcinogenicity classification) to infer mechanistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


